

Vegfr2-IN-3: A Technical Guide to a Potent Anti-Angiogenic Agent

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vegfr2-IN-3**, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols for the evaluation of this and similar anti-angiogenic compounds.

Introduction to Angiogenesis and the Role of VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions, such as development and wound healing, and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a validated and compelling strategy for cancer therapy.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis. VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[1]





Vegfr2-IN-3: A Potent Inhibitor of VEGFR-2 Kinase Activity

Vegfr2-IN-3, also identified as VEGFR Tyrosine Kinase Inhibitor II, is a pyridinyl-anthranilamide compound that acts as a potent, ATP-competitive inhibitor of the VEGFR-2 kinase domain.[2][3] By binding to the ATP-binding pocket of the VEGFR-2 kinase, **Vegfr2-IN-3** prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

Quantitative Data for Vegfr2-IN-3

The following table summarizes the in vitro inhibitory activity of **Vegfr2-IN-3** against VEGFR-2 and other related kinases. This data highlights the potency and selectivity profile of the compound.

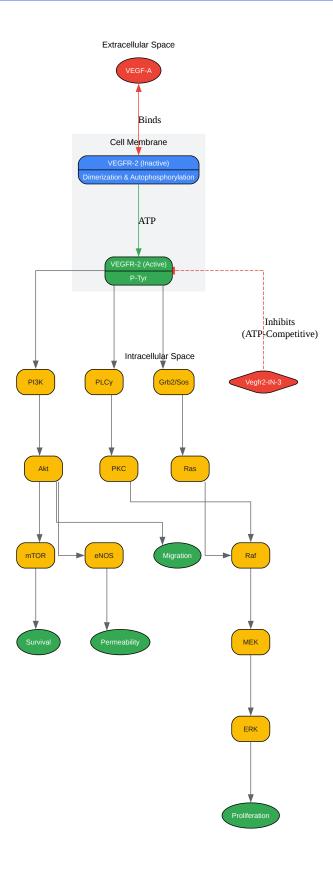
Target Kinase	IC50 (nM)	Reference
VEGFR-2 (KDR)	20	[2][3][4][5]
VEGFR-1 (Flt-1)	180	[2][3][5]
c-Kit	240	[2][3][5]
c-Src	7,000	[2]
EGFR	7,300	[2]

Note: In vivo efficacy data for **Vegfr2-IN-3** is not readily available in the public domain. However, potent and selective VEGFR-2 inhibitors with similar in vitro profiles have demonstrated significant inhibition of tumor growth in various preclinical xenograft models.

Signaling Pathways and Mechanism of Action

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis. **Vegfr2-IN-3**, by inhibiting the initial phosphorylation event, effectively blocks all subsequent signaling.









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